molecular formula C10H12N4Na3O13P3 B3030782 2'-Deoxyinosine-5'-triphosphate trisodium salt CAS No. 95648-77-4

2'-Deoxyinosine-5'-triphosphate trisodium salt

Cat. No. B3030782
CAS RN: 95648-77-4
M. Wt: 558.11
InChI Key: FHYSVBOUQFJKCI-PWDLANNDSA-K
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Description

2'-Deoxyinosine-5'-triphosphate trisodium salt is a nucleotide analog that is structurally related to the natural nucleotides which are the building blocks of DNA. The synthesis and biochemical evaluation of related compounds, such as 2'-deoxy-lin-benzoadenosine triphosphates, have been explored to understand their potential as substrates for various enzymes and their incorporation into DNA . Similarly, the synthesis of other analogs like 2'-deoxyisoguanosine triphosphate has been described, highlighting the importance of such compounds in expanding the genetic alphabet and their enzymatic incorporation into DNA .

Synthesis Analysis

The synthesis of this compound and related compounds involves several chemical and enzymatic methods. For instance, the synthesis of 2'-deoxy-lin-benzoadenosine phosphates has been achieved through reductive deoxygenation followed by phosphorylation using chemical or enzymatic methods . Another approach for synthesizing nucleotide analogs like 2'-deoxyisoguanosine triphosphate involves a transient-protection procedure starting from the corresponding nucleosides . A more general method for the synthesis of deoxynucleoside triphosphates has been reported, which is a simple, efficient "one-pot, three-step" strategy starting from nucleosides . This method has been applied to both purine and pyrimidine deoxynucleotides, indicating its broad applicability .

Molecular Structure Analysis

The molecular structure of nucleotide analogs is crucial for their interaction with enzymes and incorporation into DNA. The crystal and molecular structure of deoxyguanosine phosphate, a related compound, has been determined, revealing unique conformational features such as a gauche-trans conformation about the C(4')-C(5') bond and O(1') endo puckering of the furanose ring . These structural insights are essential for understanding how such analogs can mimic natural nucleotides or induce specific interactions with enzymes and other nucleic acids.

Chemical Reactions Analysis

The chemical reactions involving nucleotide analogs are centered around their ability to participate in enzymatic processes such as DNA polymerization. For example, 2'-deoxy-lin-benzoadenosine triphosphates have been tested with DNA polymerase I, showing low levels of incorporation into DNA and causing chain termination at adenosine residues during DNA sequencing reactions . This suggests that while these analogs can be recognized by enzymes, their incorporation is not as efficient or uniform as natural nucleotides.

Physical and Chemical Properties Analysis

The physical and chemical properties of nucleotide analogs like this compound are influenced by their molecular structure and the presence of functional groups. The synthesis methods developed for these compounds aim to produce them in high purity and good yield, which is important for their subsequent biochemical applications . The stability of these compounds can be enhanced by modifications, such as the introduction of a methyl group at the 5-position of 2'-deoxyisocytidine, as reported in the synthesis of its triphosphate .

Scientific Research Applications

Synthesis and Enzymatic Polymerization

2'-Deoxyinosine-5'-triphosphate trisodium salt (dZTP) is synthesized from 2'-deoxyinosine and can be polymerized to form homopolymers using terminal deoxynucleotidyltransferase (Pochet & D'ari, 1990).

Mass Spectrometry Analysis

This compound is analyzed using negative-ion electrospray mass spectrometry, demonstrating significant signal intensities and molecular fragment retention after treatment with diethylamine (Ballantine, Games, & Slater, 1997).

Enhancement of Mutation Frequency in PCR

dZTP is effective in enhancing random mutations during PCR, making it a useful tool in generating mutant DNA sequences (Ueda, Nakanishi, Suzuki, & Nagamune, 1995).

Crystal Structure Analysis

The crystal structure of sodium deoxyinosine monophosphate, a related compound, has been determined, providing insights into the structural properties of such nucleotides (Krishnan & Seshadri, 1992).

Biochemical Retrosynthesis

dZTP plays a role in the microbial production of 2'-deoxyribonucleosides from simple materials, highlighting its importance in the synthesis of key biological molecules (Horinouchi et al., 2005).

Electrophilic Nucleosides and DNA Modification

O6-(benzotriazol-1-yl)inosine derivatives, including 2'-deoxy derivatives, can be synthesized from dZTP, offering potential for various DNA modifications (Bae & Lakshman, 2007).

Electrooxidation Studies

The oxidation chemistry of nucleosides and nucleotides, including dZTP, has been examined, revealing insights into their redox behavior (Goyal & Tyagi, 2006).

Anti-leishmanial Effects

3'-Deoxyinosine, a related compound, exhibits selective toxicity against Leishmania tropica, suggesting potential therapeutic applications (Wataya & Hiraoka, 1984).

Substrate Studies for Polymerase Synthesis

2'-Substituted 2'-deoxyinosine triphosphates have been synthesized and tested as substrates in DNA synthesis, highlighting their utility in genomic research (Matyasovsky & Hocek, 2019).

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyinosine-5’-triphosphate trisodium salt, also known as dITP, is DNA. It is used by cells for the synthesis of DNA with the help of DNA polymerase .

Mode of Action

dITP is formed by nitrosative deamination processes that deaminate adenosine in DNA and RNA . It interacts with its targets by being incorporated into the DNA structure during the replication process .

Biochemical Pathways

The biochemical pathway affected by dITP is the DNA synthesis pathway. During DNA replication, dITP is incorporated into the growing DNA strand by DNA polymerase . This can lead to mutations, as dITP is a non-standard nucleotide.

Result of Action

The incorporation of dITP into DNA can result in mutations, as it is a non-standard nucleotide. This can potentially lead to errors in DNA replication and transcription, affecting the function of genes and proteins .

Action Environment

The action of dITP is influenced by the cellular environment. Factors such as the presence of DNA polymerase, the rate of DNA replication, and the balance of other deoxynucleotides can all affect the incorporation of dITP into DNA. Additionally, the stability of dITP can be affected by factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

2’-Deoxyinosine-5’-triphosphate trisodium salt may be formed by nitrosative deamination processes such as those that deaminate adenosine in DNA and RNA . This compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxyinosine-5’-triphosphate trisodium salt involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2’-Deoxyinosine-5’-triphosphate trisodium salt vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted .

Metabolic Pathways

2’-Deoxyinosine-5’-triphosphate trisodium salt is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

trisodium;[[[(2R,3S,5R)-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O13P3.3Na/c15-5-1-7(14-4-13-8-9(14)11-3-12-10(8)16)25-6(5)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h3-7,15H,1-2H2,(H,20,21)(H,22,23)(H,11,12,16)(H2,17,18,19);;;/q;3*+1/p-3/t5-,6+,7+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYSVBOUQFJKCI-PWDLANNDSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4Na3O13P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95648-77-4
Record name Inosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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